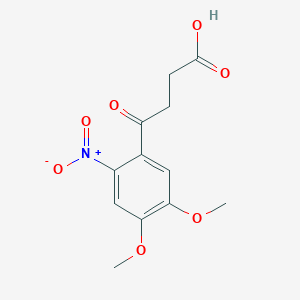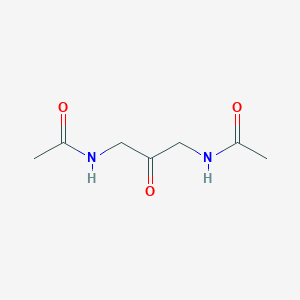![molecular formula C12H14Cl3N3O3 B11950745 N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide: is a synthetic organic compound characterized by the presence of a trichloromethyl group, a nitro-substituted phenyl ring, and a butyramide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.
Formation of Trichloromethyl Intermediate: 4-nitroaniline is then reacted with trichloroacetaldehyde under acidic conditions to form the trichloromethyl intermediate.
Amidation: The trichloromethyl intermediate is subsequently reacted with butyric acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide can undergo reduction to form the corresponding amine.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: 4-amino-phenylamino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Butyric acid and 4-nitroaniline.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: In the development of novel polymers and materials with specific properties.
Biological Studies: As a probe to study enzyme interactions and metabolic pathways.
Industrial Chemistry: As an intermediate in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and nitro-substituted phenyl ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-acetamide
- N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-propionamide
- N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-isobutyramide
Uniqueness
N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyramide moiety, in particular, differentiates it from other similar compounds and influences its solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C12H14Cl3N3O3 |
|---|---|
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]butanamide |
InChI |
InChI=1S/C12H14Cl3N3O3/c1-2-3-10(19)17-11(12(13,14)15)16-8-4-6-9(7-5-8)18(20)21/h4-7,11,16H,2-3H2,1H3,(H,17,19) |
InChI-Schlüssel |
VKYWBURNJNDXCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)



![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)







![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)
